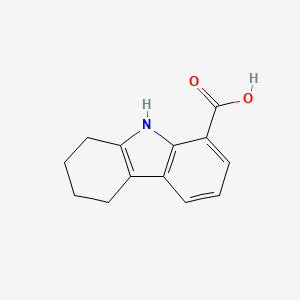

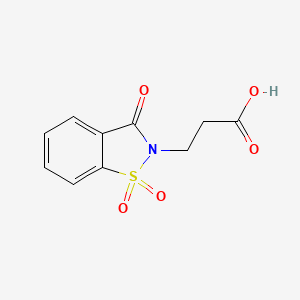

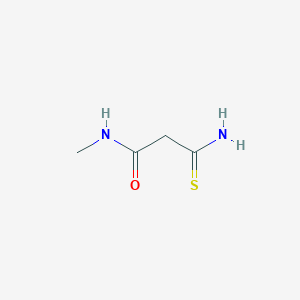

![molecular formula C10H10ClNO3 B1271281 Methyl 3-[(chloroacetyl)amino]benzoate CAS No. 41653-05-8](/img/structure/B1271281.png)

Methyl 3-[(chloroacetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-[(chloroacetyl)amino]benzoate, also known as MCABA, is an organic compound that has been used in scientific research for decades. It is a derivative of benzoic acid, which is a naturally occurring substance found in plants. MCABA is a versatile compound that can be used in various laboratory experiments, and its unique properties make it a valuable tool for scientists.

Applications De Recherche Scientifique

1. Therapeutic Potential in Schizophrenia Treatment

Methyl 3-[(chloroacetyl)amino]benzoate, through its derivative sodium benzoate, shows promise in the treatment of schizophrenia. A study found that sodium benzoate, a D-amino acid oxidase inhibitor, significantly improved symptom domains and neurocognition in patients with chronic schizophrenia, suggesting potential as an adjunctive therapy (Lane et al., 2013).

2. Role in Plant Biology

In the biological context of plants, methyl benzoate, a related compound, plays a critical role. It is a primary scent compound in snapdragon flowers, influencing pollinator behavior. The biosynthesis and emission of methyl benzoate are regulated developmentally, indicating its importance in plant-pollinator interactions (Dudareva et al., 2000).

3. Applications in Antimicrobial Research

This compound derivatives, specifically quinazolinone derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Pawar & Sweeti, 2020).

4. Chemical Synthesis and Organic Chemistry Applications

This compound and its variants are used in organic chemistry for synthesizing various heterocyclic systems. They serve as key intermediates in the preparation of diverse chemical compounds, showcasing their versatility in chemical synthesis (Selič et al., 1997).

5. Role in Biochemical Research

In biochemical applications, compounds like methyl 2-((succinimidooxy)carbonyl)benzoate are used for N-phthaloylation of amino acids and peptides. This highlights the compound's utility in peptide and protein research, where modification of amino acids is crucial (Casimir et al., 2002).

Propriétés

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBYDITWHMOOIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367921 |

Source

|

| Record name | methyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41653-05-8 |

Source

|

| Record name | methyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

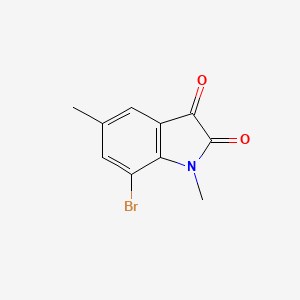

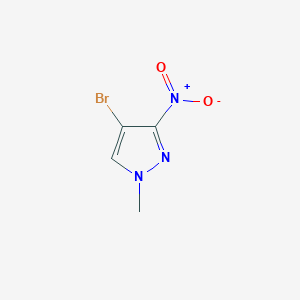

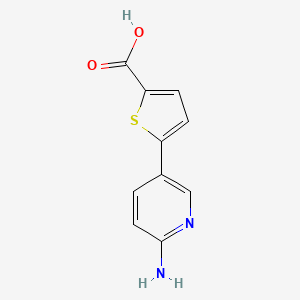

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)

![{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid](/img/structure/B1271220.png)